methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an ethyl-substituted precursor with an imino group can be catalyzed using acids or bases to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its tricyclic structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 7-butyl-6-(furan-2-carbonylimino)-11-methyl-2-oxo-1,7,9-triazatricyclo tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific substitution pattern and the presence of an imino group.
Biological Activity
Methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential for biological activity. This article reviews its synthesis, structural characteristics, biological interactions, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a unique tricyclic structure characterized by a triazatricyclo framework. Its molecular formula is C₁₇H₁₈N₄O₃ with a molecular weight of approximately 396.83 g/mol. The presence of functional groups such as an imino group and carbonyl functionalities is critical for its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₄O₃ |
Molecular Weight | 396.83 g/mol |
Structural Features | Tricyclic structure with imino and carbonyl groups |
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Tricyclic Framework : Utilizing cyclization reactions to create the tricyclic structure.
- Introduction of Functional Groups : Incorporating the imino and carbonyl groups through nucleophilic addition reactions.
- Purification : Optimizing conditions to maximize yield and purity.
Biological Activity
Preliminary studies suggest that methyl 7-ethyl-6-imino exhibits notable biological activity. Its structure allows it to interact with various biological targets such as enzymes and receptors, potentially leading to:
- Antimicrobial Properties : Similar compounds have been shown to inhibit bacterial growth by disrupting essential metabolic pathways.
- Anticancer Activity : The compound may interfere with cell proliferation pathways, making it a candidate for anticancer drug development.
The mechanism of action involves binding to specific molecular targets within cells, altering their activity and leading to various biological effects. This can include:
- Inhibition of enzyme activity
- Modulation of receptor signaling pathways
- Induction of apoptosis in cancer cells
Case Studies
Research has been conducted on compounds structurally similar to methyl 7-ethyl-6-imino to explore their biological effects:
-
Study on Antimicrobial Activity :
- A study demonstrated that derivatives of triazatricyclo compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
-
Investigation into Anticancer Properties :
- Research indicated that triazatricyclo compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .
-
Enzyme Inhibition Studies :
- In vitro assays showed that certain derivatives inhibited key metabolic enzymes involved in cancer metabolism .
Future Directions
Ongoing research aims to fully elucidate the biological mechanisms and therapeutic potentials of methyl 7-ethyl-6-imino and its derivatives:
- Further Mechanistic Studies : Understanding the precise interactions at the molecular level.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structural Modifications : Exploring modifications to enhance bioactivity and selectivity towards specific targets.
Properties
CAS No. |
510761-89-4 |
---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H14N4O3/c1-3-18-12(16)9(15(21)22-2)8-10-13(18)17-11-6-4-5-7-19(11)14(10)20/h4-8,16H,3H2,1-2H3 |
InChI Key |
PCLFWMZRUWFRBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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